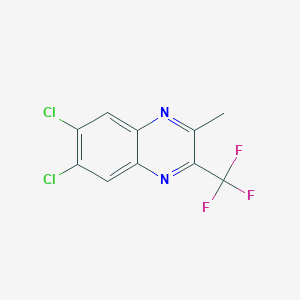

6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

Description

Properties

IUPAC Name |

6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2F3N2/c1-4-9(10(13,14)15)17-8-3-6(12)5(11)2-7(8)16-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGIXFQHHSLMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439353 | |

| Record name | 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143309-87-9 | |

| Record name | 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline, a fluorinated heterocyclic compound of interest in medicinal chemistry. This document outlines the probable synthetic route, provides a detailed experimental protocol based on analogous reactions, and discusses the potential biological relevance of this class of compounds.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and biological activity of these molecules. This guide focuses on the synthesis of this compound, a specific derivative with potential applications in pharmaceutical research.

Proposed Synthesis Pathway

The most common and established method for the synthesis of quinoxaline derivatives is the condensation reaction between a substituted o-phenylenediamine and a 1,2-dicarbonyl compound.[1][2] For the target molecule, this compound, the proposed pathway involves the reaction of 4,5-dichlorobenzene-1,2-diamine with 1,1,1-trifluoro-2,3-butanedione.

The reaction proceeds via a condensation mechanism, where the amino groups of the o-phenylenediamine react with the carbonyl groups of the dione to form a dihydropyrazine intermediate, which then aromatizes to the stable quinoxaline ring system. The reaction is typically carried out in a protic solvent such as glacial acetic acid or ethanol, often with heating to drive the reaction to completion.

Experimental Protocol

Materials and Reagents:

-

4,5-Dichlorobenzene-1,2-diamine

-

1,1,1-Trifluoro-2,3-butanedione

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4,5-dichlorobenzene-1,2-diamine in a minimal amount of glacial acetic acid (approximately 20-30 mL).

-

Addition of Dicarbonyl Compound: To the stirred solution, add 1.0-1.1 equivalents of 1,1,1-trifluoro-2,3-butanedione dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water (approximately 100-150 mL) to precipitate the crude product.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual acetic acid and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Data Presentation

The following tables summarize the key chemical and physical properties of the reactants and the target product. Please note that experimental data for the final product, such as yield and melting point, are not available in the searched literature and would need to be determined experimentally.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4,5-Dichlorobenzene-1,2-diamine | C₆H₆Cl₂N₂ | 177.04 | 5348-42-5 |

| 1,1,1-Trifluoro-2,3-butanedione | C₄H₃F₃O₂ | 140.06 | 131549-62-7[3] |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₅Cl₂F₃N₂[4] |

| Molecular Weight ( g/mol ) | 281.06[4] |

| CAS Number | 143309-87-9[4] |

| Appearance | To be determined |

| Melting Point (°C) | Not available in searched literature |

| Boiling Point (°C) | Not available in searched literature |

| Yield (%) | To be determined experimentally |

| ¹H NMR | Predicted spectra available[4] |

| ¹³C NMR | Predicted spectra available[4] |

Visualizations

Synthesis Pathway Diagram

Caption: Proposed synthesis of the target compound.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Potential Biological Signaling Pathway: Induction of Apoptosis

Quinoxaline derivatives have been investigated for their anticancer properties, which can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death). A simplified representation of a potential signaling pathway is shown below.

Caption: A simplified apoptosis induction pathway.

Conclusion

This technical guide provides a comprehensive, though theoretical, framework for the synthesis of this compound. The proposed synthetic pathway, based on established chemical principles for quinoxaline formation, offers a viable route for the preparation of this compound for further research and development. The provided experimental protocol serves as a detailed starting point for its synthesis in a laboratory setting. Further experimental validation is required to determine the optimal reaction conditions, yield, and full physicochemical characterization of the final product. The potential for this class of compounds to act as anticancer agents, possibly through the induction of apoptosis, warrants further investigation.

References

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline. While experimental data for this specific molecule is limited in publicly accessible literature, this document aggregates available information and presents a detailed profile based on data from closely related analogs and computational predictions. This guide covers the compound's chemical identity, predicted physicochemical characteristics, a proposed synthetic pathway, and an exploration of its potential biological activities, with a focus on its relevance to drug discovery and development.

Compound Identification and Core Properties

This compound is a halogenated and trifluoromethylated derivative of quinoxaline. The quinoxaline scaffold is a key pharmacophore in medicinal chemistry, known for a wide range of biological activities.[1][2] The presence of dichloro and trifluoromethyl substituents is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for therapeutic applications.

A summary of its basic properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅Cl₂F₃N₂ | [3] |

| Molecular Weight | 281.07 g/mol | [3] |

| CAS Number | 143309-87-9 | [3] |

| Computed XLogP3-AA | 3.8 | [3] |

Predicted Physicochemical Characteristics

Due to a lack of specific experimental data for this compound, the following table presents predicted values and data from structurally similar compounds to provide an estimated physicochemical profile. These values should be considered as approximations and require experimental validation.

| Property | Predicted/Estimated Value | Notes |

| Melting Point | Not available. Crystalline solid expected. | Data for similar quinoxaline derivatives suggest a wide range of melting points, often above 150°C.[4] |

| Boiling Point | Predicted for a similar compound (6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid): 390.4 ± 42.0 °C. | [5] The actual boiling point is expected to be high due to its molecular weight and polarity. |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Low aqueous solubility is expected. | The high XLogP3-AA value suggests poor water solubility. |

| pKa | Predicted for a similar compound (6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid): 1.40 ± 0.30. | [5] The quinoxaline nitrogens are weakly basic. |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of 6,7-dichloro-2,3-disubstituted quinoxalines is typically achieved through the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[6] For the target compound, the likely precursors are 4,5-dichloro-1,2-phenylenediamine and 1,1,1-trifluoro-2,3-butanedione. The reaction is generally carried out in a suitable solvent, such as glacial acetic acid or ethanol, often with heating.

A generalized workflow for this synthesis is depicted below.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on the synthesis of similar quinoxaline derivatives.[6]

-

Reaction Setup: To a round-bottom flask, add 4,5-dichloro-1,2-phenylenediamine (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol.

-

Addition of Reagent: Add 1,1,1-trifluoro-2,3-butanedione (1.0-1.2 eq) to the solution.

-

Reaction: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and the product is precipitated by pouring the mixture into ice-water.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the quinoxaline ring and the methyl group. ¹³C NMR would provide signals for all carbon atoms, including those of the quinoxaline core, the methyl group, and the trifluoromethyl group. ¹⁹F NMR would show a characteristic singlet for the CF₃ group.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C=N, C=C, and C-Cl bonds within the molecule.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound, and the isotopic pattern of the two chlorine atoms would be a key diagnostic feature.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been reported, the broader class of quinoxaline derivatives is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Anticancer Activity

Many quinoxaline derivatives have been identified as potent anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer. Given that numerous quinoxaline-based compounds are known to be protein kinase inhibitors, it is plausible that this compound could also function in this capacity.

A potential signaling pathway that could be targeted by a quinoxaline-based kinase inhibitor is illustrated below.

Antimicrobial Activity

The presence of halogen atoms in heterocyclic compounds is often associated with enhanced antimicrobial activity. Furthermore, the trifluoromethyl group can improve the lipophilicity and cell permeability of a molecule, potentially increasing its efficacy against microbial targets. Therefore, this compound warrants investigation for its potential antibacterial and antifungal properties.

Conclusion

This compound is a synthetic heterocyclic compound with potential applications in medicinal chemistry. While specific experimental data on its physicochemical properties and biological activity are scarce in the public domain, this guide provides a foundational understanding based on its chemical structure and the known characteristics of related quinoxaline derivatives. The proposed synthetic route offers a practical approach for its preparation, and the discussion of its potential biological activities highlights promising avenues for future research, particularly in the areas of oncology and infectious diseases. Further experimental investigation is crucial to fully elucidate the properties and therapeutic potential of this compound.

References

- 1. 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | C9H3Cl2F3N2O | CID 59320620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. 951884-93-8 CAS MSDS (6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]

Unveiling the Biological Potential of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline: A Technical Guide for Researchers

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the specific derivative, 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline. While direct and extensive biological data for this exact compound is limited in publicly accessible literature, this document provides a comprehensive overview of the biological activities of structurally analogous compounds. By examining the biological effects of related 6,7-dichloroquinoxaline and trifluoromethyl-substituted quinoxaline derivatives, researchers can infer potential therapeutic applications and design future investigations. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic pathways and potential mechanisms of action to facilitate further research and development.

Introduction to the Quinoxaline Scaffold

Quinoxalines are a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This core structure is prevalent in a variety of biologically active molecules and approved pharmaceuticals. The versatility of the quinoxaline ring system allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. The introduction of halogen atoms, such as chlorine, and electron-withdrawing groups like trifluoromethyl can significantly influence the compound's physicochemical properties and biological activity, often enhancing potency and metabolic stability.

Biological Activities of Structurally Related Quinoxaline Derivatives

Extensive research on quinoxaline derivatives has revealed significant therapeutic potential, particularly in oncology. The following sections summarize the biological activities of compounds structurally related to this compound.

Antitumor and Cytotoxic Activity

Numerous studies have demonstrated the potent antitumor effects of 6,7-dichloro-2,3-disubstituted quinoxaline derivatives. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines.

A key study by Akar and Benkli (2004) investigated a series of 6-chloro- and 6,7-dichloro-2,3-disubstituted quinoxaline derivatives for their cytotoxic and antitumor activities. While the specific compound this compound was not included in their synthesized library, the study provides valuable insights into the structure-activity relationship of this class of compounds. The cytotoxicity of these derivatives was evaluated against the F2408 rat embryo fibroblast cell line, with some compounds showing dose- and time-dependent cytotoxic effects.[1][2]

Table 1: Cytotoxicity of Selected 6,7-Dichloro-2,3-disubstituted Quinoxaline Derivatives

| Compound Number | R2 Substituent | R3 Substituent | IC50 (µM) at 24h (F2408 cells) | Reference |

| 7 | Phenyl | Phenyl | > 0.20 | [1] |

| 8 | p-methylphenyl | p-methylphenyl | 0.08 | [1] |

| 9 | p-methoxyphenyl | p-methoxyphenyl | > 0.20 | [1] |

Data extracted from Akar and Benkli, 2004. The study did not provide precise IC50 values for compounds with low toxicity at the tested concentrations.

Furthermore, the study investigated the inhibitory effects of these compounds on the H-ras oncogene-activated 5RP7 cancer cell line, indicating that certain substitutions can lead to significant antiproliferative effects.[1]

Antimicrobial Activity

The trifluoromethyl group is known to enhance the antimicrobial properties of various heterocyclic compounds.[3] Research into 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides has demonstrated their potential as antimicrobial agents, particularly against Gram-positive bacteria, including mycobacteria. The introduction of a halogen atom at the 6-position of the quinoxaline ring was found to further increase their activity.[3] This suggests that this compound could possess noteworthy antimicrobial properties.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of 6,7-dichloroquinoxaline derivatives, based on established literature.

General Synthesis of 6,7-Dichloro-2,3-disubstituted Quinoxalines

A common and effective method for synthesizing quinoxaline derivatives involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2]

Materials:

-

4,5-dichlorobenzene-1,2-diamine

-

Appropriate 1,2-dicarbonyl compound (e.g., for the target compound, this would be 1,1,1-trifluoro-2,3-butanedione)

-

Glacial acetic acid

Procedure:

-

Dissolve 4,5-dichlorobenzene-1,2-diamine in glacial acetic acid.

-

Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.

-

Reflux the reaction mixture for 4-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into ice-water to precipitate the product.

-

Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).[1][2]

Cytotoxicity Evaluation by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][2]

Materials:

-

Cancer cell line (e.g., F2408)

-

Culture medium (e.g., 10% FCS medium)

-

96-well microtiter plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1x10³ cells/ml in 200 µl of medium per well.

-

Incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound (e.g., 0.01-0.20 µM) and a vehicle control.

-

Incubate for a specified period (e.g., 24 hours).

-

Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µl of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.[1][2]

DNA Synthesis Inhibition Assay (BrdU Incorporation)

This assay measures the inhibition of DNA synthesis by quantifying the incorporation of the thymidine analog BrdU (5-bromo-2'-deoxyuridine) into newly synthesized DNA.[1]

Procedure:

-

Incubate cells with various concentrations of the test compound for a specified time (e.g., 48 hours).

-

Label the cells by adding 10 µl of BrdU solution and incubate for 2 hours at 37°C.

-

Fix and denature the cellular DNA by adding a fix-denaturation solution for 30 minutes.

-

Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate for 90 minutes.

-

Add the enzyme substrate and measure the colorimetric output using a microplate reader.

-

A decrease in absorbance indicates inhibition of DNA synthesis.[1]

Potential Mechanism of Action

Based on studies of related compounds, the antitumor activity of quinoxaline derivatives may involve multiple mechanisms. One of the proposed mechanisms is the inhibition of DNA synthesis, as demonstrated by the BrdU incorporation assay.[1] The planar structure of the quinoxaline ring system also allows for intercalation into DNA, which can disrupt DNA replication and transcription, ultimately leading to apoptosis. Furthermore, some quinoxaline derivatives act as DNA-damaging agents.[3]

Conclusion and Future Directions

While specific biological data for this compound remains to be elucidated, the extensive research on structurally related compounds provides a strong foundation for future investigations. The presence of the 6,7-dichloro and 3-(trifluoromethyl) moieties suggests a high potential for potent antitumor and antimicrobial activities.

Future research should focus on the synthesis of this compound and its systematic evaluation in a panel of cancer cell lines and microbial strains. The experimental protocols outlined in this guide provide a robust framework for such studies. Elucidating the precise mechanism of action and identifying specific molecular targets will be crucial for the further development of this and related quinoxaline derivatives as potential therapeutic agents.

References

The Elusive Mechanism: An In-Depth Guide to the Biological Activity of 6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound, 6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline, with its distinct substitution pattern, represents a molecule of interest for potential therapeutic applications. This technical guide aims to provide a comprehensive overview of the known mechanism of action, drawing from studies on structurally related quinoxaline compounds due to the limited specific data on the title molecule. We will delve into the general cytotoxic effects, potential cellular targets, and the experimental methodologies employed in the evaluation of this class of compounds.

While detailed mechanistic studies on this compound are not extensively available in the current body of scientific literature, research on analogous 6,7-dichloro-2,3-disubstituted quinoxalines provides valuable insights into its probable biological activities. The primary mechanism of action appears to be centered around cytotoxicity and the inhibition of DNA synthesis in cancer cell lines.

Core Mechanism of Action: Insights from Analogs

Studies on a series of 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives have demonstrated their potential as antitumor agents. The core mechanism appears to be the induction of cytotoxicity in a dose- and time-dependent manner.[1]

Cytotoxicity and Inhibition of DNA Synthesis

The cytotoxic activity of these quinoxaline derivatives has been evaluated against various cell lines, including the normal rat fibroblast cell line F2408 and the H-ras active 5RP7 cancer cell line.[1] A key aspect of their antitumor effect is the inhibition of DNA synthesis, a critical process for cell proliferation.[1] This suggests that these compounds may interfere with the cellular machinery responsible for DNA replication.

The presence of the dichloro- and trifluoromethyl-substituents on the quinoxaline ring is thought to play a crucial role in the observed biological activity. The trifluoromethyl group, in particular, is a common feature in many pharmacologically active compounds, often enhancing metabolic stability and binding affinity to biological targets.[2][3]

Quantitative Data from Analog Studies

While specific quantitative data for this compound is not available, the following table summarizes the cytotoxic activity of related 6,7-dichloro-2,3-disubstituted quinoxaline derivatives against the F2408 cell line, as determined by the MTT assay.

| Compound ID (as per Akar & Benkli, 2004) | R2 Substituent | R3 Substituent | IC50 (µM) at 24h against F2408 cells |

| 1 | -CH3 | -CH3 | > 0.20 |

| 2 | -CH3 | -C6H5 | > 0.20 |

| 3 | -C6H5 | -C6H5 | > 0.20 |

| 4 | -H | -C6H5 | > 0.20 |

| 5 | -H | -C6H4-p-OCH3 | > 0.20 |

| 6 | -H | -C6H4-p-Cl | 0.08 |

| 7 | -H | -C6H3-3,4-di-Cl | > 0.20 |

| 8 | -H | -C6H4-p-NO2 | 0.09 |

Data extracted from Akar D, et al. (2004).[1]

Potential Signaling Pathways and Cellular Targets

Based on the broader class of quinoxaline derivatives, several potential signaling pathways and cellular targets can be hypothesized for this compound.

// Nodes Quinoxaline [label="6,7-dichloro-quinoxaline\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Synthesis [label="DNA Synthesis\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Topo_II [label="Topoisomerase II\nInhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Kinases [label="Kinase Inhibition\n(e.g., VEGFR-2, FGFR-4)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Quinoxaline -> DNA_Synthesis [color="#5F6368"]; Quinoxaline -> Topo_II [color="#5F6368"]; Quinoxaline -> Kinases [color="#5F6368"]; DNA_Synthesis -> Cell_Cycle [color="#5F6368"]; Topo_II -> DNA_Synthesis [color="#5F6368"]; Cell_Cycle -> Proliferation [color="#5F6368"]; Cell_Cycle -> Apoptosis [color="#5F6368"]; Kinases -> Proliferation [color="#5F6368"]; } .dot Caption: Postulated mechanism of action for 6,7-dichloro-quinoxaline derivatives.

Some quinoxaline-based derivatives have been identified as potent inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair.[4][5] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis. Additionally, various quinoxaline analogs have shown inhibitory activity against protein kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-4 (FGFR-4), which are key regulators of angiogenesis and tumor growth.[6]

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments cited in the study of its analogs are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding:

-

Harvest and count the desired cell line (e.g., F2408 or a relevant cancer cell line).

-

Seed 200 µL of cell suspension (1 x 10³ cells/mL) in a 96-well microtiter plate.

-

Incubate for 24 hours to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Add the compound solutions to the wells at various final concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

// Nodes Start [label="Start: Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed cells in\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate 24h", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with compound\n(serial dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate 24-72h", fillcolor="#FBBC05", fontcolor="#202124"]; MTT [label="Add MTT solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate 4h", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Add solubilization buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read [label="Measure absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed [color="#5F6368"]; Seed -> Incubate1 [color="#5F6368"]; Incubate1 -> Treat [color="#5F6368"]; Treat -> Incubate2 [color="#5F6368"]; Incubate2 -> MTT [color="#5F6368"]; MTT -> Incubate3 [color="#5F6368"]; Incubate3 -> Solubilize [color="#5F6368"]; Solubilize -> Read [color="#5F6368"]; Read -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; } .dot Caption: Experimental workflow for the MTT cytotoxicity assay.

DNA Synthesis Inhibition Assay (BrdU Incorporation Assay)

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.

-

Cell Treatment:

-

Seed cells in a 96-well plate and treat with various concentrations of the test compound for a specified period (e.g., 48 hours).[1]

-

-

BrdU Labeling:

-

Add 10 µL of BrdU labeling solution to each well.

-

Incubate for 2-4 hours at 37°C to allow for BrdU incorporation into the DNA of proliferating cells.[1]

-

-

Fixation and Denaturation:

-

Remove the labeling medium and add a fixing/denaturing solution to each well.

-

Incubate for 30 minutes at room temperature to fix the cells and denature the DNA.[1]

-

-

Immunodetection:

-

Remove the fixing/denaturing solution and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Incubate for 90 minutes at room temperature.[1]

-

-

Substrate Reaction and Measurement:

-

Wash the wells and add the enzyme substrate.

-

Measure the absorbance of the reaction product using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the amount of DNA synthesis. Compare the absorbance of treated cells to control cells.

-

Conclusion and Future Directions

While the precise molecular target and signaling pathway of this compound remain to be elucidated, the existing data on structurally similar compounds strongly suggest a mechanism of action rooted in cytotoxicity and the inhibition of DNA synthesis. The provided experimental protocols offer a robust framework for future investigations to pinpoint its specific cellular targets, which may include topoisomerase II or various protein kinases. Further research, including biochemical assays, molecular docking studies, and transcriptomic or proteomic analyses, will be crucial to fully unravel the therapeutic potential and the intricate mechanism of action of this promising quinoxaline derivative.

References

- 1. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]

- 2. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline: A Predictive Analysis

For Immediate Release

This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are working with or anticipate synthesizing this molecule. The predicted data herein serves as a foundational reference for structural verification and characterization.

Molecular Structure and Properties

This compound possesses the following key characteristics:

-

Chemical Formula: C₁₀H₅Cl₂F₃N₂

-

Molecular Weight: 281.07 g/mol

-

CAS Number: 143309-87-9

The quinoxaline core, substituted with two chloro atoms, a methyl group, and a trifluoromethyl group, presents a unique electronic environment that is reflected in its predicted spectroscopic data.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. Predictions are based on established principles of NMR spectroscopy, considering the inductive and anisotropic effects of the various substituents on the quinoxaline ring.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.15 - 8.25 | s | - |

| H-8 | 8.05 - 8.15 | s | - |

| -CH₃ | 2.80 - 2.90 | q | ~2-3 (⁴JHF) |

Rationale: The two aromatic protons, H-5 and H-8, are in electronically distinct environments due to the asymmetry of the substitution pattern on the pyrazine ring. Both are expected to appear as singlets due to the absence of adjacent protons. Their downfield chemical shifts are a result of the aromatic ring current and the electron-withdrawing nature of the quinoxaline system and the chloro substituents. The methyl protons are predicted to show a quartet splitting due to long-range coupling (⁴J) with the three fluorine atoms of the trifluoromethyl group.

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 140 - 145 (q, ¹JCF ≈ 275 Hz) |

| C-5 | 130 - 135 |

| C-6 | 135 - 140 |

| C-7 | 135 - 140 |

| C-8 | 130 - 135 |

| C-4a | 140 - 145 |

| C-8a | 140 - 145 |

| -CH₃ | 20 - 25 |

| -CF₃ | 120 - 125 (q, ¹JCF ≈ 275 Hz) |

Rationale: The carbon atoms of the quinoxaline ring are expected in the aromatic region (120-160 ppm). The carbons bearing the chloro groups (C-6 and C-7) and those in the pyrazine ring will be significantly influenced by the electronegative substituents. The trifluoromethyl carbon will appear as a quartet due to the strong one-bond coupling with the fluorine atoms. The carbon attached to the CF₃ group (C-3) will also exhibit a quartet splitting, albeit with a smaller coupling constant.

Predicted ¹⁹F NMR Data

Solvent: CDCl₃, Reference: CFCl₃ (0.00 ppm)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | -60 to -65 | q | ~2-3 (⁴JFH) |

Rationale: The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to appear as a single resonance. This signal is predicted to be a quartet due to the four-bond coupling to the protons of the methyl group.

Predicted Mass Spectrometry Data

For the mass spectrometry analysis, Electron Ionization (EI) is considered as a standard technique.

Predicted Mass Spectrum (EI)

| m/z | Predicted Identity | Notes |

| 280/282/284 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| 261/263/265 | [M - F]⁺ | Loss of a fluorine radical. |

| 245/247/249 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 211 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

Rationale: The molecular ion peak is expected to be prominent, showing a characteristic isotopic cluster (approximately 9:6:1 ratio) due to the presence of two chlorine atoms. Common fragmentation pathways would involve the loss of a fluorine or chlorine radical, or the loss of the trifluoromethyl group, leading to the respective fragment ions.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Instrument Parameters (¹⁹F NMR):

-

Spectrometer: 376 MHz or corresponding frequency.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 64-256.

-

Mass Spectrometry Protocol (EI)

-

Sample Introduction:

-

Introduce a small amount of the solid sample via a direct insertion probe or dissolve in a volatile solvent like dichloromethane or methanol for injection if using a GC-MS system.

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Workflow Visualization

The logical workflow for the prediction and experimental verification of the spectroscopic data for this compound is depicted below.

This comprehensive guide provides a robust starting point for the spectroscopic characterization of this compound. The predicted data, coupled with the outlined experimental protocols, will facilitate efficient and accurate structural elucidation in a research and development setting.

Solubility Profile of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines a predictive solubility framework based on the general characteristics of quinoxaline derivatives. Furthermore, it provides detailed experimental protocols for accurately determining the solubility of this compound in common laboratory solvents. This guide is intended to be a valuable resource for researchers working with this and structurally similar molecules, aiding in experimental design, formulation development, and biological screening.

Introduction

This compound is a halogenated quinoxaline derivative. The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The physicochemical properties, particularly solubility, are critical determinants of a compound's utility in drug discovery and development, influencing everything from synthetic workup and purification to bioavailability and efficacy. The presence of two chloro substituents and a trifluoromethyl group on the quinoxaline core suggests that this compound is a lipophilic molecule, which often correlates with poor aqueous solubility. A thorough understanding of its solubility in various organic solvents is therefore essential for its handling and application in a laboratory setting.

Predicted Solubility Profile

While specific experimental data for this compound is not available, a qualitative solubility profile can be predicted based on the general behavior of quinoxaline derivatives. The planar, aromatic nature of the quinoxaline ring system often leads to strong crystal lattice forces, resulting in poor solubility. The lipophilic substituents on this particular molecule will further influence its solubility.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent at disrupting crystal lattice forces and can solvate a wide range of organic molecules. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The nonpolar nature of these solvents is well-suited to dissolve lipophilic compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | THF is a better solvent than diethyl ether for many organic solids due to its higher polarity. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The ability of alcohols to hydrogen bond may not be sufficient to overcome the crystal lattice energy of this highly substituted, non-polar molecule. Solubility may increase with heating. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic nature of these solvents can interact favorably with the quinoxaline ring system. |

| Nonpolar | Hexanes, Heptane | Low | The significant polarity mismatch between the compound and these solvents will likely result in poor solubility. |

| Aqueous | Water, Buffers | Very Low | The high lipophilicity and lack of ionizable groups suggest negligible solubility in aqueous media. |

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is required. The following is a detailed protocol for determining the equilibrium solubility of a solid organic compound like this compound.

Materials and Equipment

-

This compound (solid)

-

Selected laboratory solvents (e.g., DMSO, DCM, THF, Methanol, Toluene, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

To each vial, add a precise volume of the desired solvent.

-

-

Equilibration:

-

Seal the vials tightly and place them in a constant temperature shaker (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solutions and determine their concentrations by comparing their peak areas to the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Potential Signaling Pathway Involvement

Quinoxaline derivatives are widely investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways. While the specific targets of this compound are not defined in the available literature, a generalized signaling pathway illustrates the potential mechanism of action for such compounds.

Caption: Generalized Kinase Inhibitor Signaling Pathway.

This diagram illustrates a common signaling cascade where an extracellular signal (Growth Factor) activates a Receptor Tyrosine Kinase, leading to a phosphorylation cascade involving downstream kinases (Kinase A, Kinase B). This ultimately results in the activation of a transcription factor, leading to changes in gene expression and cellular responses. A quinoxaline derivative, acting as a kinase inhibitor, could potentially block this pathway at one of the kinase steps, thereby modulating the cellular outcome.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined, this guide provides a robust framework for its predicted solubility profile and a detailed methodology for its accurate measurement. The provided experimental protocol and understanding of the general characteristics of quinoxaline derivatives will empower researchers to effectively handle and utilize this compound in their studies. Further investigation into its biological targets and mechanism of action will be crucial in elucidating its therapeutic potential.

An In-depth Technical Guide to the Safe Handling and Storage of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

Disclaimer: Specific safety and toxicology data for 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline (CAS No. 143309-87-9) is not extensively available in public literature. This guide is therefore based on data from structurally similar quinoxaline derivatives, chlorinated heterocyclic compounds, and trifluoromethylated aromatic compounds, supplemented with general laboratory safety best practices. Researchers must conduct a thorough risk assessment for their specific experimental conditions and consult their institution's Environmental Health and Safety (EHS) department before handling this chemical.

Compound Identification and Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its structure suggests potential applications in medicinal chemistry and materials science, fields where quinoxaline derivatives are actively researched for their biological activities.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 143309-87-9 | [3][4] |

| Molecular Formula | C₁₀H₅Cl₂F₃N₂ | [3] |

| Molecular Weight | 281.07 g/mol | [3] |

| Appearance | Assumed to be a solid at room temperature, based on related compounds. | [5] |

Hazard Identification and Safety Precautions

While specific GHS classifications for this compound are unavailable, analogous chlorinated and trifluoromethylated quinoxalines are often associated with skin, eye, and respiratory irritation, and may be harmful if swallowed or inhaled.[5][6][7] It is imperative to handle this compound as potentially hazardous.

Table 2: Potential Hazards and Precautionary Statements (Based on Analogous Compounds)

| Hazard Class | GHS Hazard Statement | Precautionary Statements (Prevention & Response) |

| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P310 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P362+P364 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

(Statements derived from safety data for related quinoxaline derivatives.[5][7])

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure during handling.[6][8]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Engineering Controls | Chemical Fume Hood | Use a certified chemical fume hood to minimize inhalation of dust or vapors.[5] |

| Eye/Face Protection | Chemical safety goggles or face shield | Protects eyes from splashes and airborne particles.[5][8] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents direct skin contact. Inspect gloves for integrity before each use.[5] |

| Skin and Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[5] |

| Respiratory Protection | NIOSH-approved respirator | Required if dust is generated outside of a fume hood. Consult your institution's EHS for selection.[5] |

First Aid Measures

In case of exposure, follow these procedures and seek immediate medical attention.[7][8]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7]

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[7]

Safe Handling Procedures

A systematic approach is crucial for safely handling this compound, from preparation to the completion of an experiment.

Weighing and Dissolving

-

Preparation: Before handling, ensure all necessary PPE is worn and the chemical fume hood is operational.[9]

-

Weighing: Place a clean, anti-static weighing boat on a tared analytical balance inside the fume hood. Carefully transfer the desired amount of the solid compound, avoiding dust creation.[9]

-

Dissolving: Transfer the weighed solid to an appropriate flask. Add a small amount of the chosen solvent (e.g., DMSO, DMF) to the weighing boat to rinse any residual powder and add it to the flask. Add the remaining solvent to achieve the final desired concentration and mix thoroughly, using sonication if necessary.[9]

Storage and Disposal

Proper storage is critical to maintain the compound's integrity and ensure safety. Waste must be handled as hazardous.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

-

Due to the presence of chlorine atoms, store separately from flammable solvents to avoid violent reactions in case of a breach of containment.[10]

-

The trifluoromethyl group may confer sensitivity to moisture; storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable for long-term stability.[11]

Disposal

-

All waste containing this compound, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.[11][12]

-

Collect waste in a clearly labeled, sealed container. Halogenated waste streams should be segregated from non-halogenated ones.[10]

-

Dispose of the waste in accordance with local, regional, and national environmental regulations, typically via a licensed chemical waste disposal company.[5][12]

Biological Activity and Potential Mechanisms of Action

Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities. Many derivatives are investigated as kinase inhibitors for cancer therapy.[1][13] They often function as ATP-competitive inhibitors, blocking signaling pathways that are critical for cancer cell proliferation and survival.[13][14] Another common mechanism of action is the induction of apoptosis (programmed cell death).[15][16]

Table 4: In Vitro Cytotoxicity of Structurally Related Quinoxaline Derivatives

| Compound Class | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| Quinoxaline Derivative | Prostate (PC-3) | MTT | 2.11 | [2] |

| 6,7-modified-5,8-quinoxalinedione | Gastric Adenocarcinoma (MKN 45) | MTT | 0.073 | [17] |

| Quinoxaline Derivative | Colon Carcinoma (HCT116) | MTT | 3.5 (nM) | [14] |

(Note: Data is for analogous compounds, not this compound, and serves to illustrate the potential biological activity of this chemical class.)

Experimental Protocols

The following are representative protocols for experiments commonly performed with quinoxaline derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is frequently used to determine the cytotoxic potential of novel compounds.[18][19]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with medium containing the different compound concentrations. Include vehicle-only controls.[2]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[2][18]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]

General Synthesis of 6,7-Dichloro-Quinoxaline Derivatives

Quinoxaline derivatives are typically synthesized via the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[20][21]

Methodology:

-

Reactant Setup: In a round-bottom flask, combine 4,5-dichlorobenzene-1,2-diamine (1 equivalent) and a suitable 1,2-dicarbonyl compound (1 equivalent) in a solvent such as glacial acetic acid or ethanol.[20][21][22]

-

Reaction: Heat the resulting mixture to reflux for several hours (e.g., 4-24 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).[20][22]

-

Workup: After the reaction is complete, cool the mixture and pour it over ice water to precipitate the crude product.[22]

-

Purification: Collect the solid product by filtration and purify it through recrystallization from an appropriate solvent (e.g., methanol, ethanol) or by column chromatography on silica gel to yield the final product.[22][23]

References

- 1. bioengineer.org [bioengineer.org]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. benchchem.com [benchchem.com]

- 10. nottingham.ac.uk [nottingham.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. A Quinoxaline Derivative as a Potent Chemotherapeutic Agent, Alone or in Combination with Benznidazole, against Trypanosoma cruzi | PLOS One [journals.plos.org]

- 20. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]

- 21. turkjps.org [turkjps.org]

- 22. 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

A Technical Guide to 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and potential biological relevance of the heterocyclic compound 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline. This molecule is of interest to the scientific community due to its structural similarity to other quinoxaline derivatives that have demonstrated a wide range of pharmacological activities.

Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 143309-87-9[1][2] |

| Molecular Formula | C₁₀H₅Cl₂F₃N₂[1] |

| Molecular Weight | 281.06 g/mol [3] |

| Synonyms | Quinoxaline, 6,7-dichloro-2-methyl-3-(trifluoromethyl)- |

Commercial Availability for Research

This compound is readily available for purchase from a variety of chemical suppliers. These vendors offer the compound in research-grade quantities, typically ranging from milligrams to several grams. The following table summarizes the availability from several notable suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and stock information.

| Supplier | Available Quantities (Representative) | Purity |

| AK Scientific | 100mg | 90%+ |

| Alichem | 1g | 95%+ |

| American Custom Chemicals Corp. | 100mg, 500mg, 1g | N/A |

| Apolloscientific | 100mg, 250mg | N/A |

| Chemenu | 1g | 98% |

| Crysdot | 1g | 95%+ |

| Matrix Scientific | 250mg | N/A |

| 2a biotech | Custom inquiry | 96%+[2] |

Note: "N/A" indicates that the purity was not specified in the readily available information. Pricing is subject to change and is best obtained by direct inquiry.

Experimental Protocols: Synthesis

The synthesis of 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives is most commonly achieved through the condensation reaction of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[4] For the synthesis of this compound, the logical precursors are 4,5-dichloro-1,2-phenylenediamine and a trifluoromethylated diketone, such as 1,1,1-trifluorobutane-2,3-dione.

General Protocol for the Synthesis of this compound

This protocol is based on established methods for the synthesis of similar quinoxaline derivatives.[4][5]

Materials:

-

1,1,1-Trifluorobutane-2,3-dione (or a suitable equivalent)

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4,5-dichloro-1,2-phenylenediamine in a minimal amount of glacial acetic acid.

-

To this solution, add 1 to 1.1 equivalents of 1,1,1-trifluorobutane-2,3-dione.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-5 hours, with continuous stirring.[4]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.

-

The structure of the synthesized compound should be confirmed using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy.

Potential Biological Significance and Research Workflows

While the specific biological activity and signaling pathways of this compound are not extensively documented, the broader class of quinoxaline derivatives is known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and binding affinity.

Workflow for Sourcing and Evaluating a Research Chemical

The following diagram illustrates a logical workflow for a research organization to source and evaluate a chemical like this compound for a drug discovery program.

Caption: Workflow for sourcing and evaluating a research chemical.

Generalized Signaling Pathway for Quinoxaline Anticancer Activity

Many quinoxaline derivatives exert their anticancer effects by interacting with key cellular signaling pathways that control cell proliferation, survival, and apoptosis. The following diagram illustrates a generalized pathway that is often a target in cancer therapy and where quinoxaline derivatives have shown activity.

Caption: Generalized PI3K/Akt/mTOR signaling pathway.

References

- 1. Page loading... [guidechem.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. turkjps.org [turkjps.org]

- 5. benchchem.com [benchchem.com]

- 6. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,5-Dichloro-o-phenylenediamine 97 5348-42-5 [sigmaaldrich.com]

- 8. 4,5-Dichloro-ortho-phenylenediamine [webbook.nist.gov]

- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 10. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

A Technical Guide to the Potential Research Applications of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research applications and extensive biological data for 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline are not widely available in peer-reviewed literature. This guide extrapolates potential applications based on the known biological activities of structurally related quinoxaline derivatives. The experimental protocols and data presented are illustrative and based on methodologies commonly used for this class of compounds.

Core Compound Overview

This compound is a halogenated heterocyclic compound belonging to the quinoxaline family. The quinoxaline scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The presence of dichloro- substitution at the 6 and 7 positions and a trifluoromethyl group at the 3-position suggests potential for enhanced biological activity, as these features are known to modulate the physicochemical and pharmacological properties of bioactive molecules.[4]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value |

| CAS Number | 143309-87-9 |

| Molecular Formula | C₁₀H₅Cl₂F₃N₂ |

| Molecular Weight | 281.07 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis

The synthesis of 6,7-dichloro-2,3-disubstituted quinoxalines generally involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[2][5] For this compound, the synthesis would likely proceed via the reaction of 4,5-dichloro-1,2-phenylenediamine with 1,1,1-trifluoro-2,3-butanedione.

Potential Research Applications

Based on the biological activities of structurally similar quinoxaline derivatives, this compound holds potential for investigation in the following areas:

Anticancer Activity

Quinoxaline derivatives are widely recognized for their potential as anticancer agents.[3] The dichloro substitution at positions 6 and 7, in particular, has been associated with potent cytotoxic activity, especially under hypoxic conditions found in solid tumors.[1] The trifluoromethyl group can also enhance anticancer efficacy.[4]

Potential Mechanisms of Action:

-

Induction of Apoptosis: Many quinoxaline derivatives exert their anticancer effects by inducing programmed cell death.

-

Cell Cycle Arrest: Investigation into the ability of the compound to halt cell proliferation at different phases of the cell cycle would be a valuable area of research.

-

Kinase Inhibition: Quinoxalines are known to inhibit various kinases involved in cancer cell signaling pathways.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[4][6] The presence of halogens and a trifluoromethyl group on the quinoxaline ring has been shown to enhance antimicrobial potency.[4]

Potential Areas of Investigation:

-

Antibacterial Activity: Screening against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

-

Antifungal Activity: Evaluation against pathogenic fungi such as Candida albicans and Aspergillus fumigatus.

-

Mechanism of Action: Studies to determine if the compound acts via DNA damage, inhibition of essential enzymes, or other mechanisms.[4]

Experimental Protocols

The following is a representative protocol for a preliminary assessment of the cytotoxic activity of this compound.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from in vitro studies should be presented in a clear and concise manner to allow for easy comparison of the compound's activity across different cell lines or microbial strains.

Table 1: Hypothetical Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| HeLa | Cervical Adenocarcinoma | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

| HCT116 | Colon Carcinoma | Data to be determined |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | Data to be determined |

| Escherichia coli | Gram-negative bacteria | Data to be determined |

| Candida albicans | Fungus | Data to be determined |

| Aspergillus niger | Fungus | Data to be determined |

MIC: Minimum Inhibitory Concentration

Conclusion

While specific research on this compound is limited, the known bioactivities of related quinoxaline derivatives suggest that it is a promising candidate for further investigation, particularly in the fields of oncology and microbiology. The structural features of this compound warrant its evaluation as a potential therapeutic agent. The experimental protocols and data presentation formats provided in this guide offer a framework for initiating such research.

References

- 1. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]

- 6. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Dichloro- and Trifluoromethyl-Substituted Quinoxalines: Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The fusion of a benzene ring with a pyrazine ring forms the core quinoxaline scaffold, which serves as a versatile template for the development of novel therapeutic agents. The introduction of various substituents onto this scaffold allows for the fine-tuning of its physicochemical properties and pharmacological profile. Among these, dichloro- and trifluoromethyl-substituted quinoxalines have emerged as a particularly promising subclass, demonstrating a wide range of activities including anticancer, antimicrobial, and anti-inflammatory effects.

This technical guide provides a comprehensive overview of the properties and potential uses of dichloro- and trifluoromethyl-substituted quinoxalines, with a focus on their chemical characteristics, synthesis, biological activities, and mechanisms of action. While specific data for CAS number 143309-87-9 (6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline) is limited in publicly available literature, this guide consolidates information from structurally related compounds to provide a valuable resource for researchers in the field of drug discovery and development.

Chemical and Physical Properties

The physicochemical properties of substituted quinoxalines are crucial for their biological activity, influencing factors such as solubility, membrane permeability, and binding affinity to biological targets. The presence of dichloro and trifluoromethyl groups significantly impacts these properties.

Table 1: Physicochemical Properties of a Representative Dichloro- and Trifluoromethyl-Substituted Quinoxaline

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 143309-87-9 | |

| Molecular Formula | C₁₀H₅Cl₂F₃N₂ | |

| Molecular Weight | 281.06 g/mol | |

| Predicted Boiling Point | 305.1 ± 37.0 °C | |

| Predicted Density | 1.530 ± 0.06 g/cm³ | |

| Predicted pKa | -3.93 ± 0.48 | |

| Topological Polar Surface Area | 25.78 Ų | |

| Hydrogen Bond Acceptor Count | 2 | |

| Hydrogen Bond Donor Count | 0 | |

| LogP (Predicted) | 4.1 |

Note: Some physical properties are predicted values from chemical software and databases due to the limited experimental data for this specific compound.